molecular formula C8H12N5O5P B040550 9-((2-Phosphonylmethoxy)ethyl)guanine CAS No. 114088-58-3

9-((2-Phosphonylmethoxy)ethyl)guanine

Cat. No.: B040550
CAS No.: 114088-58-3
M. Wt: 289.19 g/mol
InChI Key: NZVORGQIEFTOQZ-UHFFFAOYSA-N
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Mechanism of Action

The compound is active against HSV-1, HSV-2, VZV, HCMV, and Rauscher murine leukemia virus . It has been found to inhibit cellular DNA synthesis .

Future Directions

The compound is being evaluated for its anti-proliferative activity . It is a member of a new class of acyclic nucleotide analogs characterized as phosphonylmethyl ethers . It has demonstrated broad-spectrum antiviral activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-Phosphonylmethoxy)ethyl)guanine involves the reaction of guanine with 2-(phosphonylmethoxy)ethanol under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product from impurities .

Chemical Reactions Analysis

Types of Reactions

9-((2-Phosphonylmethoxy)ethyl)guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antiviral and antitumor properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced antiviral activity, while reduction may produce reduced forms with altered biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-((2-Phosphonylmethoxy)ethyl)guanine is unique due to its broad-spectrum antiviral activity and dual antiviral and antitumor properties. Its ability to inhibit both viral and cellular DNA polymerases sets it apart from other similar compounds .

Properties

IUPAC Name

2-(2-amino-6-oxo-1H-purin-9-yl)ethoxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N5O5P/c9-8-11-6-5(7(14)12-8)10-3-13(6)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVORGQIEFTOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCOCP(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150649
Record name 9-((2-Phosphonylmethoxy)ethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114088-58-3
Record name P-[[2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)ethoxy]methyl]phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114088-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-((2-Phosphonylmethoxy)ethyl)guanine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-((2-Phosphonylmethoxy)ethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PMEG
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Record name GS-438
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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